6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinazolinone derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-cyclopropylquinazolin-4(3H)-one
- 5-Chloro-2-cyclopropylquinazolin-4(3H)-one
- 6-Bromo-5-chloroquinazolin-4(3H)-one
Uniqueness
6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. These structural features may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C11H8BrClN2O |
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Molecular Weight |
299.55 g/mol |
IUPAC Name |
6-bromo-5-chloro-2-cyclopropyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
InChI Key |
OXTAWJFYTYKVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=O)N2 |
Origin of Product |
United States |
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